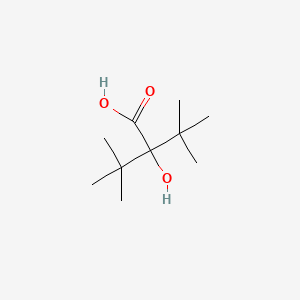
2-Tert-butyl-2-hydroxy-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- is a complex organic compound with the molecular formula C10H20O3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- typically involves the esterification of butanoic acid derivatives with tert-butyl and hydroxyl substituents. One common method includes the reaction of 2-methylbutanoic acid with tert-butyl alcohol under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted butanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving esterification and hydrolysis. It can also serve as a substrate for studying metabolic pathways involving fatty acids and their derivatives.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be explored for their anti-inflammatory or antimicrobial properties. The presence of the hydroxyl and tert-butyl groups may enhance the bioavailability and efficacy of these derivatives.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, including fragrances and flavoring agents. Its unique chemical properties make it suitable for use in various formulations and products.
Wirkmechanismus
The mechanism of action of BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 2-methyl, 1,1-dimethylethyl ester
- Butanoic acid, 1,1-dimethylethyl ester
Uniqueness
Compared to similar compounds, BUTANOIC ACID,2-(1,1-DIMETHYLETHYL)-2-HYDROXY-3,3-DIMETHYL- is unique due to the presence of both the hydroxyl and tert-butyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and potential for hydrogen bonding, which are not present in its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
64264-39-7 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
2-tert-butyl-2-hydroxy-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C10H20O3/c1-8(2,3)10(13,7(11)12)9(4,5)6/h13H,1-6H3,(H,11,12) |
InChI-Schlüssel |
ZASNOQCXBIHDNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(=O)O)(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)
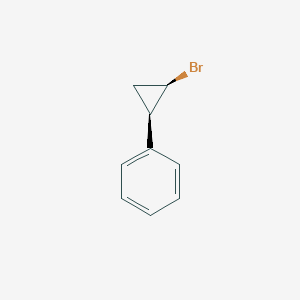
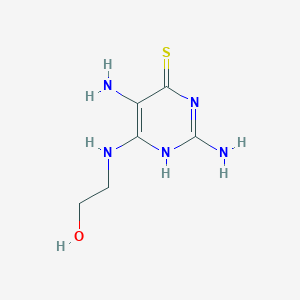
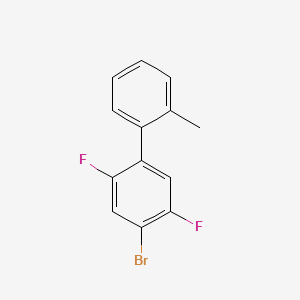

![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
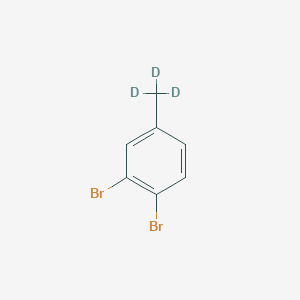
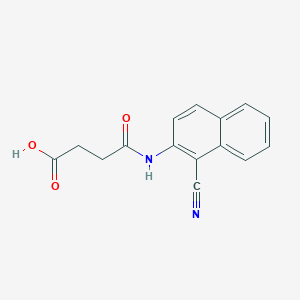

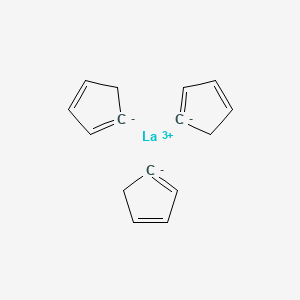
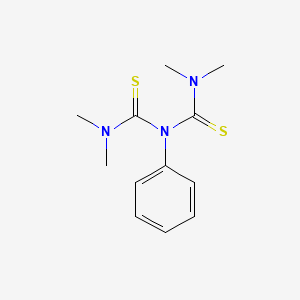
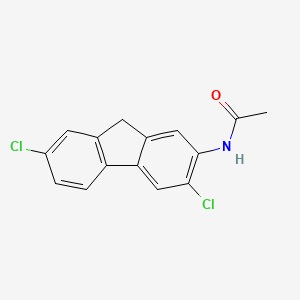
![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)
